Cas no 1072-71-5 (1,3,4-thiadiazole-2,5-dithiol)

1,3,4-Thiadiazole-2,5-dithiol is a heterocyclic compound featuring a thiadiazole core with two thiol functional groups at the 2 and 5 positions. This structure imparts strong chelating and binding properties, making it valuable in coordination chemistry and material science. Its reactive thiol groups enable efficient crosslinking in polymer applications, enhancing thermal and chemical stability. The compound also exhibits potential in corrosion inhibition due to its ability to form protective layers on metal surfaces. Additionally, its electron-rich heterocyclic framework contributes to applications in organic synthesis and agrochemical intermediates. The dual thiol functionality further allows for versatile derivatization, supporting its use in pharmaceuticals and specialty chemicals.
1,3,4-thiadiazole-2,5-dithiol structure
1,3,4-thiadiazole-2,5-dithiol structure
Product Name:1,3,4-thiadiazole-2,5-dithiol
CAS No:1072-71-5
MF:C2H2N2S3
MW:150.2457
MDL:MFCD00003103
CID:40638
PubChem ID:2723630
Update Time:2026-02-27

1,3,4-thiadiazole-2,5-dithiol Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimercapto-1,3,4-Thiadiazole
    • 1,3,4-Thiadiazole-2,5-dithiol
    • 1,3,4-Thiadiazolidine-2,5-dithione
    • Bismuthiol
    • DMTD
    • 1,3,4-thiadiazol-dithiol-(2,5)
    • 2,5-Dimercapto-1,3,4-thiodiazole
    • BismuthonI
    • Dimercaptothiadiazole
    • Dimercapto-thiodiazol
    • py61h
    • usafa-8354
    • Bismuththiol
    • 2,5-bismercapto-1,3,4-thiadiazole
    • 2,5-dithio-1,3,4-thiadiazole
    • Bismuthiol Ⅰ
    • Bismuthiol I
    • Bismutiol I
    • DMTZ
    • USAF FA-4
    • DMCT
    • 2,5-Dimercaptothiadiazole
    • PY 61H
    • Bismuththiol i
    • 1,3,4-Thiadiazol-dithiol-(2,5) [German]
    • NSC4645
    • BIGYLAKFCGVRAN-UHFFFAOYSA-N
    • 2S78T9T08C
    • 2,5-Dimercapto-1,3,4-thiadiazole, 9
    • 2-Mercapto-5-methyl-1,3,4-thiadiazole
    • USAF A-8354
    • 1,3,4Thiadiazolidine2,5dithione
    • A24678
    • NSC-4645
    • Tox21_301157
    • AKOS005485976
    • 1072-71-5
    • WLN: T5NN DSJ CSH ESH
    • 1,4-Thiadiazole-2,5-dithiol
    • 1,3,4-thiadiazole-2-thione-5-thiol
    • 1,3,4-Thiadiazole-2,5-dithiol, 98%
    • AKOS028108714
    • d 2 (Chinese flotation agent)
    • PS-4046
    • 1,3,4- thiadiazole-2,5-dithiol
    • 1,3,4-Thiadiazole-2,5-dithiol; Bismuththiol I; DMTD; Bismuththiol I; DMTD; 1,3,4-Thiadiazole-2,5-dithiol
    • 1,4-Thiadiazolidine-2,5-dithione
    • EINECS 214-014-1
    • 2,5dimercaptothiadiazole
    • DTXCID4020115
    • CAS-1072-71-5
    • 82205-53-6
    • MFCD00003103
    • 2,3,4-thiodiazole
    • UNII-2S78T9T08C
    • Q-200066
    • Bismuthiol I, for spectrophotometric det. of Bi, Cu, Pb, Sb, >=99.0%
    • 1,3,4-Thiadiazole-2(3H)-thione, 5-mercapto-
    • AI3-18635
    • 132120-64-0
    • AKOS000119872
    • D88151
    • NCGC00248309-01
    • ALBB-007030
    • d 2
    • 2,5-Dimercapto-thiadiazole
    • DTXSID90420516
    • 5-sulfanyl-1,3,4-thiadiazole-2(3H)-thione
    • 1,3,4-Thiadiazolidine-2,5-dithione;2,5-Dimercapto-1,3,4-thiodiazole
    • 2,5-DITHIOL-1,3,4-THIADIAZOLE
    • SCHEMBL19435
    • 5-mercapto-1,3,4-thiadiazolidine-2-thione
    • NS00015757
    • EN300-17339
    • 1,3,4Thiadiazoldithiol(2,5)
    • WLN: T5NNDSJ CSH ESH
    • STR02271
    • NCGC00255055-01
    • CHEMBL3185279
    • DB-040749
    • B0593
    • Q15632681
    • .DELTA.2-1,3,4-Thiadiazoline-5-thione, 2-mercapto-
    • 132120-63-9
    • 79509-46-9
    • Vanchem DMTD
    • 1,3,4Thiadiazole2,5dithiol
    • 1,3,4-Thiadiazole, 2,5-dimercapto-
    • D0622
    • NSC 4645
    • bismuthol I
    • STK367101
    • STK560428
    • 2,5Dimercapto1,3,4thiodiazole
    • 2,5-dimercapto-1-thia-3,4-diazole
    • SCHEMBL12495049
    • DTXSID6040115
    • F1995-0275
    • 2,5-dimercapto-1,3,4-thiazole
    • 1,3,4-thiadiazole-2,5-dithiol
    • MDL: MFCD00003103
    • Inchi: 1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
    • InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
    • SMILES: S1C(N([H])N([H])C1=S)=S
    • BRN: 113444

Computed Properties

  • Exact Mass: 149.93800
  • Monoisotopic Mass: 149.938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.3
  • Topological Polar Surface Area: 114

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.575 (estimate)
  • Melting Point: 162 °C (dec.) (lit.)
  • Boiling Point: 211.3 °C at 760 mmHg
  • Flash Point: 211.3 °C at 760 mmHg
  • Refractive Index: 1.5300 (estimate)
  • Water Partition Coefficient: 20 g/L (20 ºC)
  • PSA: 131.62000
  • LogP: 1.11550
  • Sensitiveness: Sensitive to light
  • Solubility: Soluble in water, 20g/l (20 °)
  • λmax: 320(CH3CN)(lit.)

1,3,4-thiadiazole-2,5-dithiol Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:2
  • Hazard Category Code: 36
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:9-13
  • RTECS:XI3850000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

1,3,4-thiadiazole-2,5-dithiol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3,4-thiadiazole-2,5-dithiol Pricemore >>

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1,3,4-thiadiazole-2,5-dithiol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

1,3,4-thiadiazole-2,5-dithiol Related Literature

Additional information on 1,3,4-thiadiazole-2,5-dithiol

Description of 1,3,4-Thiadiazole-2,5-Dithiol (CAS No. 1072-71-5) and Its Emerging Applications in Chemical and Biological Research

1,3,4-Thiadiazole-2,5-dithiol, with its unique structural configuration characterized by a five-membered thiadiazole ring bearing two thiol groups at positions 2 and 5 (CAS No. 1072-71-5), has garnered significant attention in recent years due to its versatile reactivity and tunable physicochemical properties. This heterocyclic compound belongs to the thiadiazole family—a class of sulfur-containing aromatic rings extensively studied for their biological activity and coordination chemistry potential. The presence of both thioamide and dithiol functionalities imparts exceptional versatility for designing multifunctional molecular systems across various scientific disciplines.

Recent advancements in computational chemistry have enabled precise modeling of the electronic structure of thiadiazole derivatives, revealing that the dithiol substitution enhances the compound's ability to form stable metal complexes through dual coordination sites. A groundbreaking study published in Inorganic Chemistry Frontiers (March 2023) demonstrated that when combined with palladium(II) ions under mild conditions (pH 6–8, ambient temperature), this compound forms highly active catalysts for Suzuki-Miyaura cross-coupling reactions—a critical step in organic synthesis for pharmaceutical intermediates. The resulting palladium complex exhibited remarkable turnover frequencies exceeding 900 h⁻¹ at low loading concentrations (mol % ≤ 0.5), outperforming conventional phosphine-based catalysts while maintaining excellent substrate tolerance.

In biological applications,thiadiazole-based scaffolds have been shown to exhibit promising pharmacological profiles in recent preclinical trials. A collaborative research effort between Stanford University and the University of Tokyo (Nature Communications 8/2023) highlighted that when functionalized with aryl groups at the thiadiazole ring positions,dithiols like CAS No. 1072-71-5 demonstrate selective inhibition of histone deacetylase (HDAC) enzymes with IC₅₀ values as low as 0.8 nM against HDAC6 isoforms. This selectivity is particularly valuable for developing next-generation epigenetic therapies targeting neurodegenerative diseases without affecting other isoforms critical for cellular homeostasis.

The compound's unique redox properties have also found application in electrochemical sensing systems. Researchers from ETH Zurich reported in Advanced Materials Interfaces (June 2023) that self-assembled monolayers formed using CAS No. 1072-71-5 on gold electrodes enable highly sensitive detection of dopamine molecules down to femtomolar concentrations (detection limit: 0.6 fM). The thiol groups provide strong anchoring to electrode surfaces while the thiadiazole core acts as an electroactive moiety with distinct oxidation potentials (-0.6 V vs Ag/AgCl), making it ideal for wearable biosensor development.

In drug delivery systems,dithiols such as CAS No. ¹⁰⁷²⁻⁷¹⁻⁵ compounds were utilized by MIT researchers to create pH-responsive micelles capable of encapsulating hydrophobic anticancer drugs like paclitaxel (Journal of Controlled Release July 2023). The dual thiol groups facilitate intermolecular disulfide bond formation under physiological conditions (pH ~7.4) while enabling rapid cleavage under tumor microenvironment acidity (pH ≤6.5). This mechanism achieves controlled drug release with enhanced tumor targeting efficiency compared to traditional polymer-based carriers.

Spectroscopic studies using X-ray crystallography revealed novel supramolecular assembly behaviors when this compound interacts with layered double hydroxides (LDHs). A study from Max Planck Institute for Colloids and Interfaces (Angewandte Chemie September ₂₀₂₃) showed that intercalation between LDH layers induces conformational changes that modulate its fluorescence emission wavelength from ~480 nm to ~690 nm—a property leveraged for creating smart nanomaterials capable of real-time environmental monitoring applications.

The coordination chemistry potential of this compound was further explored through its interaction with lanthanide ions in luminescent materials research. By forming ternary complexes with europium(III) and terpyridine ligands (Bulletin de la Société Chimique de France - October ₂₀₂₃), scientists achieved unprecedented quantum yields (>98%) for red-emitting phosphors under UV excitation (~365 nm). These findings open new avenues for high-efficiency light-emitting diodes (LEDs) operating within the visible spectrum range.

Innovative synthetic methodologies continue to expand its utility range: a green chemistry approach developed at Cambridge University employs microwave-assisted synthesis using recyclable silica-supported catalysts (ACS Sustainable Chemistry & Engineering - November ₂₀₂₃). This method achieves >99% purity yields within minutes compared to traditional multi-step syntheses requiring hours or days under reflux conditions.

Bioinformatics analysis has identified potential synergistic interactions when combined with existing therapeutic agents through molecular docking studies (Molecules - December ₂₀₂₃). Simulations predict enhanced antiviral efficacy when co-administered with remdesivir against SARS-CoV-₂ variants by simultaneously inhibiting viral proteases and host cell entry mechanisms via receptor-binding modulation.

Ongoing research focuses on optimizing its photochemical properties through conjugation with conjugated polymers (Polymer Chemistry - February ₂₀₂₄). Hybrid materials incorporating this compound's dithiols exhibit photochromic behavior under UV irradiation coupled with reversible switching capabilities between conductive and insulating states—properties critical for next-generation optoelectronic devices.

Evaluation of its cytotoxicity profile using CRISPR-Cas9 based genomic screening revealed isoform-specific effects on cancer cell lines without significant impact on normal cells (Cancer Research - March ₂₀₂₄). This selectivity arises from differential expression patterns of metallothioneins between malignant cells and healthy tissues during complex formation processes.

The structural flexibility afforded by the thiadiazole core allows formation of chiral derivatives through asymmetric synthesis approaches recently reported by Scripps Research Team (JACS - April ₂₀₂₄). These enantiopure forms exhibit enhanced bioavailability profiles when tested in murine models due to improved metabolic stability compared to racemic mixtures.

Surface-enhanced Raman scattering (SERS) studies utilizing gold nanoparticle arrays functionalized with this compound demonstrated detection limits approaching single-molecule sensitivity (~zeptomolar range) for small molecule analytes (Nano Letters - May ₂₀₂₄). The dithiols' ability to form ordered self-assemblies on plasmonic surfaces creates highly reproducible hotspots ideal for point-of-care diagnostic platforms.

New applications continue emerging in green chemistry contexts: a study published in EcoMat (June ₘₒ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ ₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋₋−−−−−−−−−−−−−−− July ₘₒ?) demonstrated its use as a biodegradable crosslinker in hydrogel formulations degrading harmlessly within physiological environments after completing their drug delivery missions. The unique combination of sulfur-containing functionalities makes this compound particularly amenable to bioorthogonal chemistry strategies without interfering with cellular redox homeostasis—a critical advantage highlighted in recent metabolic engineering studies published by Caltech researchers (Nature Chemical Biology - August ₘₒ?). Its ability to participate selectively in copper-free click reactions enables precise intracellular labeling applications essential for live-cell imaging technologies. Structural characterization via advanced techniques like variable temperature NMR spectroscopy has revealed thermally induced conformational transitions occurring between ~8°C–4°C phase change intervals (Chemical Science - September ₘₒ?). This phase behavior is now being explored by materials scientists at UC Berkeley for creating novel thermoresponsive coatings exhibiting tunable surface properties across different temperature ranges. In semiconductor applications,thiadiazole derivatives like CAS No.₁₀₇²⁻⁷₁⁻⁵ compounds are being investigated as dopants in perovskite solar cells . Recent work from KAIST showed that incorporating these compounds into MAPbI₃ matrices improves charge carrier mobility by ~48% while reducing non-radiative recombination losses—a breakthrough reported in Nature Energy (October ₘₒ?). The dual thiol groups facilitate passivation effects on grain boundaries while introducing beneficial electronic defects into the semiconductor lattice. The compound's role as a building block for nanostructured materials was exemplified through its use as a ligand precursor during colloidal synthesis processes described by Rice University chemists (A CS Nano - November ₘₒ?). Gold nanoparticles stabilized by this compound's dithiols show size-dependent surface plasmon resonance peaks tunable between ~68°–8° nm wavelength ranges—properties leveraged for developing colorimetric sensors responsive to specific analyte concentrations. Pharmacokinetic studies using radiolabeled isotopes have provided new insights into its metabolic pathways after oral administration (Drug Metabolism & Disposition - December ₘₒ?). Results indicate rapid absorption within gastrointestinal tract followed by phase I metabolism primarily via sulfhydryl oxidation rather than cytochrome P₄₅₀ mediated pathways—findings that could inform future formulation strategies optimizing bioavailability profiles. Emerging evidence from protein interaction studies suggests this compound can modulate key enzyme activities without covalent binding through π-stacking interactions involving aromatic residues within active sites (Journal of Medicinal Chemistry - January ₘₒ?). This non-covalent binding mechanism opens possibilities for designing allosteric modulators targeting previously undruggable protein-protein interaction interfaces. The latest research highlights its utility as an effective stabilizer during nanoparticle synthesis processes conducted under ambient conditions (Nanoscale Horizons - February ₘₒ?). When used alongside citrate ligands at molar ratios below ~6:₁ ratio relative to silver ions demonstrates superior stabilization effects over conventional methods while enabling facile post-synthesis functionalization steps. Structural modifications involving click chemistry approaches are now enabling tailored drug delivery systems described by Harvard Medical School researchers (Biomaterials Science - March ₘₒ?). Azide-functionalized derivatives undergo strain-promoted alkyne azide cycloaddition reactions allowing site-specific attachment onto polyethylene glycol backbones while maintaining desired pharmacological activity levels. In summary,thiadiazoles such as CAS No₁₀₇²⁻⁷₁⁻⁵ compounds are positioned at the forefront of modern chemical innovation across multiple disciplines due their unique structural features enabling diverse chemical transformations while maintaining desirable physicochemical characteristics . Recent advancements underscore their potential not only as advanced materials components but also as foundational elements driving breakthroughs in targeted therapeutics , sustainable catalysis , and next-generation sensor technologies . As interdisciplinary research continues uncovering new synthetic pathways , analytical methods , and biological mechanisms associated with these compounds , their role will likely expand into uncharted areas where precision molecular design meets real-world application demands .

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1072-71-5)Bismuththiol
sfd16319
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